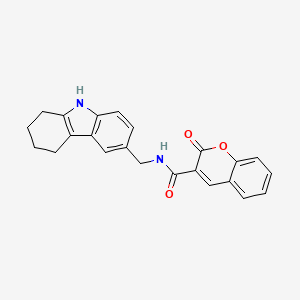

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide (ENBDM) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of dihydropyridine derivatives, which have been found to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Primary Amine-Promoted Ring Opening : Ethylamine and ethanolamine react with a structurally related carbapenem-derived compound, leading to ring opening and formation of enantiomerically pure pyrrolidine derivatives. This demonstrates the compound's reactivity and its potential application in the synthesis of chiral molecules (Valiullina et al., 2020).

Polymer Modification and Material Science Applications : The synthesis of a cationic polymer that can be switched to a zwitterionic form upon irradiation, utilizing a photolabile nitrobenzyl derivative, showcases the application of such compounds in developing stimuli-responsive materials (Sobolčiak et al., 2013).

Biological Applications

Enzymatic Metabolism Study : Utilizing isotopically labeled compounds, researchers investigated the metabolic enzyme activity of nicardipine hydrochloride in dogs, offering insights into the metabolic processes involving nitrobenzyl derivatives (Higuchi & Shiobara, 1980).

Photolabile Groups in Polymer Chemistry : The use of o-nitrobenzyl groups in polymers for the alteration of material properties through irradiation demonstrates the compound's role in advancing polymer and materials science, with applications in photodegradable hydrogels and photocleavable bioconjugates (Zhao et al., 2012).

Catalysis and Organic Transformations

Rhodium(II) Acetate Catalyzed Reactions : The synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates via carbene insertion, catalyzed by rhodium(II) acetate, showcases the utility of nitrophenyl derivatives in catalysis and as precursors in the synthesis of bioactive compounds (Trstenjak et al., 2013).

Caged Plant Hormones : The synthesis of 2-nitrobenzyl esters of plant hormones for photo-release applications highlights the role of such compounds in biological studies, allowing for controlled release of active agents in plant cells (Ward & Beale, 1995).

Propriétés

IUPAC Name |

N-ethyl-1-[(3-nitrophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-2-23(17-9-4-3-5-10-17)21(26)19-12-7-13-22(20(19)25)15-16-8-6-11-18(14-16)24(27)28/h3-14H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOKARKAQSTQBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)

![2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2981670.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2981674.png)

![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2981681.png)